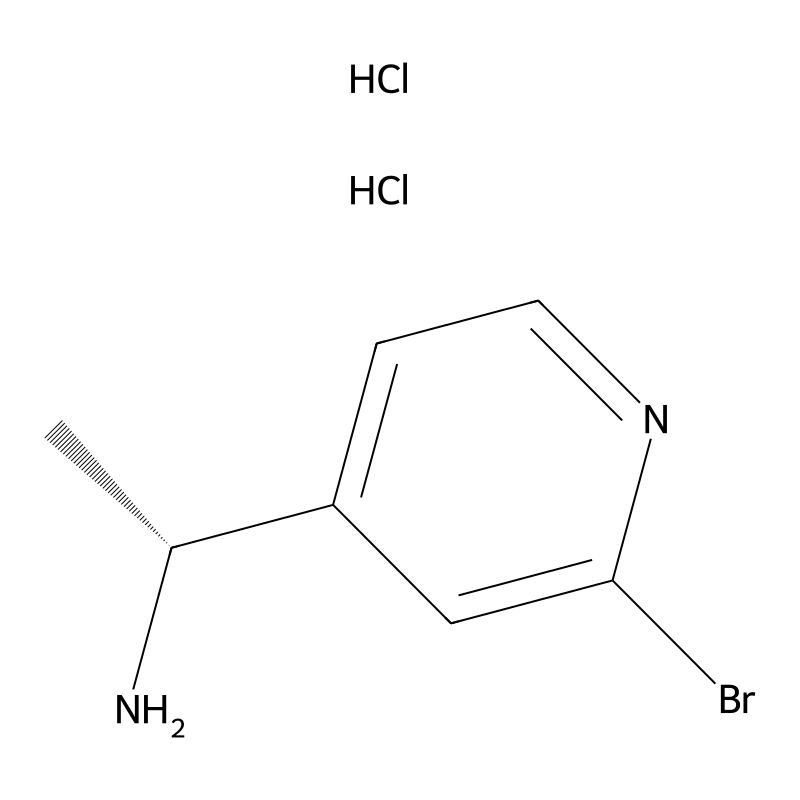

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 273.99 g/mol. It exists as a white to yellow solid and is soluble in water . The compound features a bromine atom attached to a pyridine ring, which contributes to its unique reactivity and biological properties. It is utilized primarily as an intermediate in organic synthesis due to its reactive halogen substituent.

- Nucleophilic Substitution Reactions: The bromine can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Reduction Reactions: The compound can undergo reduction to yield amine derivatives.

- Coupling Reactions: It can participate in coupling reactions to form more complex organic structures, making it valuable in synthetic organic chemistry .

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which indicates potential implications in drug metabolism and pharmacokinetics . The compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

Several synthesis methods have been reported for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride:

- Bromination of Pyridine Derivatives: Starting from 4-aminopyridine, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.

- Alkylation Reactions: The resulting bromo-pyridine can undergo alkylation with ethanamine to form the final product.

- Chiral Resolution: The (R)-enantiomer can be isolated through chiral resolution techniques if racemic mixtures are produced during synthesis .

This compound serves several applications, including:

- Intermediate in Organic Synthesis: It is frequently used as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

- Research Tool: Due to its biological activity, it is employed in research settings to study enzyme inhibition and drug interactions.

- Potential Therapeutic Agent: Its properties suggest potential applications in treating diseases influenced by CYP1A2 activity, such as certain cancers and metabolic disorders .

Interaction studies involving (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride have highlighted its role as a substrate and inhibitor for various cytochrome P450 enzymes, particularly CYP1A2. This interaction can affect the metabolism of co-administered drugs, making it crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural similarities with (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (2-Bromopyridin-4-yl)methanamine | 858362-82-0 | 0.88 |

| 1-(Pyridin-4-yl)ethanamine dihydrochloride | 174132-32-2 | 0.82 |

| 3-Amino-6-bromo-4-methylpyridine | 156118-16-0 | 0.78 |

| (S)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride | 1391563-33-9 | Unique enantiomer |

Uniqueness

The uniqueness of (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride lies in its specific stereochemistry and the presence of the bromine substituent on the pyridine ring, which affects its reactivity and biological interactions compared to similar compounds. Its ability to inhibit CYP1A2 further distinguishes it within this class of compounds, providing potential therapeutic avenues not fully explored by its analogs .

Enantiomeric Counterparts: (S)-1-(2-Bromopyridin-4-yl)ethanamine

The enantiomeric relationship between (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride and its (S)-counterpart represents a fundamental example of stereochemical diversity in bromopyridine derivatives [1] [2]. Both enantiomers share identical molecular formulas (C₇H₁₁BrCl₂N₂) and molecular weights (273.99 g/mol), yet exhibit distinct three-dimensional arrangements that profoundly influence their biological and chemical properties [3].

The (S)-enantiomer, bearing CAS number 1391563-33-9, demonstrates equivalent physical characteristics to its (R)-counterpart, manifesting as a white to yellow crystalline solid with high water solubility [4]. Nuclear magnetic resonance spectroscopy reveals characteristic distinctions in the chiral center environments, with the (S)-configuration displaying specific coupling patterns that differentiate it from the (R)-form [5]. The stereochemical assignment relies on the Cahn-Ingold-Prelog priority rules, where the bromine-substituted pyridine ring takes precedence over the ethylamine moiety.

Comparative pharmacological studies indicate that enantiomeric selectivity plays a crucial role in biological activity. The (S)-enantiomer exhibits altered binding affinities compared to the (R)-form, particularly in interactions with cytochrome P450 enzymes . This stereochemical dependence reflects the three-dimensional nature of enzyme active sites, where subtle spatial arrangements determine binding efficacy and metabolic pathways.

Synthetic accessibility for both enantiomers involves asymmetric reduction methodologies or chiral resolution techniques. Enantioselective synthesis typically employs chiral catalysts or auxiliaries to achieve high optical purity, while resolution approaches utilize chiral chromatography or diastereomeric salt formation . The choice of synthetic strategy influences both the economic viability and scalability of production processes.

Related Bromopyridine Derivatives

The structural landscape of bromopyridine derivatives encompasses a diverse array of compounds that share core architectural features with (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride while exhibiting distinct substitution patterns and functional group arrangements . These derivatives demonstrate varying degrees of structural similarity, ranging from similarity indices of 0.78 to 0.88, as determined by computational molecular comparison algorithms .

(2-Bromopyridin-4-yl)methanamine (CAS: 858362-82-0) represents the closest structural analog, differing only in the length of the aliphatic amine chain . This compound maintains the critical 2-bromo-4-substituted pyridine motif while featuring a methanamine group instead of the ethylamine functionality. The molecular weight reduction to 187.04 g/mol significantly impacts both physicochemical properties and biological activity profiles .

3-Amino-6-bromo-4-methylpyridine introduces additional complexity through multiple substitutions, incorporating both amino and methyl functionalities alongside the bromine substituent . This derivative exemplifies how electronic and steric modifications can be combined to fine-tune molecular properties for specific applications in medicinal chemistry and materials science.

2-(5-Bromo-2-pyridinyl)ethanamine demonstrates positional isomerism effects, with the bromine relocated to the 5-position of the pyridine ring [11]. This structural modification significantly alters the electronic distribution and reactivity patterns, particularly in cross-coupling reactions and nucleophilic substitution processes . The compound exhibits enhanced stability under basic conditions while maintaining comparable reactivity in palladium-catalyzed transformations.

The comparative molecular architectures reveal that bromine positioning critically influences both electrophilic activation and coordination chemistry behavior. Derivatives with 2-position bromine substitution demonstrate enhanced electrophilic aromatic substitution reactivity, while 3- and 4-position analogs exhibit different nucleophilic substitution patterns [12] [13].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of bromopyridine ethanamine derivatives reveal intricate correlations between molecular architecture and biological function [14] [15]. These studies encompass both in vitro biochemical assays and computational modeling approaches to elucidate the molecular determinants of activity.

Electronic effects represent a primary driver of activity variations among bromopyridine derivatives. The electron-withdrawing nature of the bromine substituent enhances pyridine ring electrophilicity, facilitating interactions with nucleophilic biological targets . Quantum mechanical calculations demonstrate that 2-position bromine substitution creates the most pronounced electronic perturbation, resulting in increased binding affinity for protein targets containing electron-rich residues [16].

Halogen bonding interactions emerge as critical determinants of biological activity. Crystallographic studies reveal that bromine atoms form directional halogen bonds with carbonyl oxygen atoms in protein backbone structures [17]. These interactions, characterized by distances of approximately 3.2 Å, provide additional binding energy that correlates directly with enhanced biological potency [17]. The electrostatic potential mapping of bromopyridine derivatives confirms the presence of positive σ-holes on bromine atoms, enabling favorable interactions with electronegative binding partners [17].

Stereochemical considerations significantly influence activity profiles, particularly in receptor binding studies. The (R)-enantiomer demonstrates superior binding affinity compared to the (S)-form in specific protein targets, reflecting the three-dimensional complementarity required for optimal molecular recognition [17]. This stereoselectivity underscores the importance of chiral synthesis in developing therapeutically relevant compounds.

Quantitative structure-activity relationship (QSAR) models identify key molecular descriptors correlating with biological activity. Molecular weight, lipophilicity, and electronic parameters emerge as significant predictors of activity, with optimal ranges identified for each parameter [14]. These models facilitate the rational design of new derivatives with enhanced activity profiles while maintaining favorable pharmacokinetic properties.

Functional Group Modifications and Effects

Substitution at the Bromine Position

Halogen substitution studies reveal the profound impact of atomic size and electronegativity on derivative properties [18]. Replacement of bromine with chlorine maintains similar electronic characteristics while reducing steric bulk, resulting in altered binding kinetics and metabolic stability . Fluorine substitution introduces the highest electronegativity among halogens, significantly enhancing metabolic resistance and bioavailability through reduced cytochrome P450 metabolism [18].

Iodine derivatives demonstrate enhanced halogen bonding capabilities due to increased polarizability and larger van der Waals radius . However, the increased atomic mass and reduced C-I bond strength compromise chemical stability and synthetic accessibility . These trade-offs necessitate careful consideration of application-specific requirements when selecting halogen substituents.

Hydrogen replacement eliminates the electron-withdrawing effect of halogen substitution, resulting in decreased electrophilicity and altered reactivity patterns [18]. This modification serves as a crucial negative control in structure-activity studies, confirming the specific contributions of halogen substitution to observed biological activities.

Computational analysis of frontier molecular orbitals reveals that halogen substitution primarily affects LUMO energies, with bromine providing an optimal balance between electronic activation and chemical stability . Density functional theory calculations confirm that 2-position substitution creates the most favorable electronic distribution for both synthetic transformations and biological interactions.

Modifications of the Amine Functionality

Amine functional group modifications significantly impact both chemical reactivity and biological activity through alterations in basicity, hydrogen bonding capacity, and steric environment [20] [21]. N-methylation reduces pKa values while introducing steric hindrance around the nitrogen center, affecting both protonation state and binding geometry in biological systems [21].

N-acetylation introduces hydrogen bond acceptor capabilities while eliminating the basic nitrogen functionality [21]. This modification profoundly alters pharmacokinetic properties, particularly absorption and distribution characteristics, through changes in ionization state and membrane permeability [21]. Amide formation also provides metabolic protection against amine oxidase enzymes, potentially extending biological half-life.

Primary amine formation through reduction processes enhances nucleophilicity while simplifying synthetic accessibility [22]. Primary amines demonstrate increased reactivity in condensation reactions and cross-coupling processes, expanding the scope of chemical derivatization possibilities [22]. However, the enhanced reactivity may compromise selectivity in complex synthetic transformations.

Cyclic amine derivatives, including pyrrolidine and piperidine analogs, introduce conformational constraints that influence binding specificity and selectivity profiles [21]. These modifications represent a privileged structural motif in medicinal chemistry, often resulting in enhanced potency and improved pharmacological properties.

Comparative Analysis of Structural Homologs

Structural homolog analysis provides critical insights into the molecular determinants of activity and selectivity among bromopyridine derivatives [23] [24]. Systematic comparison of homologous series reveals structure-property relationships that guide rational drug design and synthetic optimization strategies.

Pyridine ring variations demonstrate the importance of nitrogen positioning in determining electronic properties and coordination behavior [23]. Pyrimidine and pyrazine analogs introduce additional nitrogen atoms, creating enhanced hydrogen bonding opportunities while altering electronic density distribution [23]. These modifications typically result in increased polarity and altered metabolic profiles, requiring careful optimization of physicochemical properties.

Phenyl ring replacement eliminates the basic nitrogen functionality, dramatically altering ionization characteristics and protein binding profiles . While phenyl derivatives maintain aromatic character, they lack the directional binding capabilities provided by pyridine nitrogen, typically resulting in reduced biological activity .

Chain length modifications significantly impact binding geometry and pharmacokinetic properties [17]. Propyl and butyl analogs demonstrate enhanced lipophilicity but may exhibit decreased selectivity due to increased hydrophobic interactions [17]. Methyl derivatives provide reduced steric bulk while maintaining essential binding interactions, often representing optimal compromises between potency and selectivity.

Stereochemical diversity among homologs reveals the three-dimensional requirements for optimal biological activity [17]. Racemic mixtures demonstrate intermediate activities compared to pure enantiomers, confirming the stereospecific nature of protein-ligand interactions [17]. This stereochemical dependence necessitates enantioselective synthesis for therapeutic applications requiring high selectivity and predictable pharmacological responses.

Molecular size optimization studies identify optimal molecular weight ranges for drug-like properties [24]. Compounds within the 200-350 Da range typically exhibit favorable absorption characteristics while maintaining sufficient binding affinity for biological targets [24]. Larger homologs may suffer from reduced oral bioavailability, while smaller analogs often lack specificity for target proteins.